tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate
Description
tert-Butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at the 1-position, a methyl group in the (2S)-configuration, and a ketone moiety at the 5-position. This structural framework confers unique reactivity and stereochemical properties, making it a critical intermediate in pharmaceutical synthesis, particularly for positron emission tomography (PET) radiotracers such as [¹⁸F]FPGLN . Its synthesis involves multi-step reactions, including esterification, condensation, and hydrolysis, with rigorous characterization via NMR (¹H, ¹³C) and mass spectrometry .
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBJRGJELSODLU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation and Cyclization
L-Serine methyl ester undergoes N-alkylation with ethyl glyoxylate under hydrogenation conditions (Pd/C, H₂, NEt₃) to yield a secondary alcohol intermediate. This intermediate is converted to an azide via a Mitsunobu reaction (DIAD, PPh₃, HN₃ in toluene). Subsequent catalytic hydrogenation (Pd/C, H₂) induces cyclization, forming the piperazine ring with retention of stereochemistry.
Boc Protection and Oxidation
The primary amine generated after cyclization is protected using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture, achieving tert-butyl (2S)-2-hydroxymethyl-5-oxo-piperazine-1-carboxylate. Oxidation of the hydroxymethyl group to a methyl group is accomplished via a two-step process: (1) Swern oxidation (oxalyl chloride, DMSO, NEt₃) to the aldehyde, followed by (2) Wolff-Kishner reduction (hydrazine, NaOH) to yield the methyl substituent.
Table 1: Reaction Conditions for Chiral Pool Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | Pd/C, H₂, NEt₃, CH₃OH, rt | 68 |
| Mitsunobu Reaction | DIAD, PPh₃, HN₃, toluene, rt | 88 |
| Cyclization | Pd/C, H₂, CH₃OH, rt | 99 |
| Boc Protection | Boc₂O, dioxane/H₂O, 0°C to rt | 88 |
| Oxidation/Reduction | Swern → Wolff-Kishner | 65 (overall) |
Asymmetric Alkylation of Piperazine Precursors
Asymmetric synthesis routes prioritize enantioselective formation of the 2S-methyl group. A representative method involves the alkylation of a piperazine-5-one intermediate with a chiral methylating agent.
Substrate Preparation
Piperazine-5-one is synthesized via condensation of ethylenediamine with α-keto esters. For example, reaction with methyl pyruvate under acidic conditions (HCl, reflux) yields racemic 2-methyl-5-oxo-piperazine.
Kinetic Resolution and Catalytic Asymmetry
Racemic 2-methyl-5-oxo-piperazine undergoes kinetic resolution using chiral acylase enzymes (e.g., from Aspergillus oryzae) to isolate the (2S)-enantiomer. Alternatively, asymmetric alkylation employs Evans’ oxazaborolidine catalysts (e.g., (R)-CBS catalyst) to achieve enantiomeric excess (ee) >95%.
Table 2: Asymmetric Alkylation Parameters
| Parameter | Details | Outcome |
|---|---|---|
| Catalyst | (R)-CBS, 10 mol% | ee: 97% |
| Alkylating Agent | Methyl triflate, -78°C | Yield: 72% |
| Solvent | THF |
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methodologies enhance scalability and purity. A polystyrene-bound piperazine resin serves as the scaffold for iterative functionalization.
Resin Functionalization
Wang resin is derivatized with Fmoc-piperazine-5-one using HBTU/DIPEA coupling. The Fmoc group is cleaved (20% piperidine/DMF), exposing the secondary amine for Boc protection (Boc₂O, DMAP).
Methyl Group Introduction
Methylation is achieved via reductive amination (NaBH₃CN, CH₂O) under microwave irradiation (100°C, 30 min). The resin-bound product is cleaved with TFA/DCM (95:5), yielding tert-butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate with >90% purity.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to reduce environmental impact.
Mechanochemical Synthesis
Ball-milling piperazine-5-one with tert-butyl dicarbonate and K₂CO₃ achieves Boc protection in 85% yield without solvents. Subsequent methylation using dimethyl carbonate (DMC) under microwave conditions (150°C, 20 min) introduces the methyl group with 78% efficiency.
Photocatalytic Oxidation
Visible-light-mediated oxidation (Ru(bpy)₃²⁺, O₂) converts 2-methylpiperazine to the 5-oxo derivative in a single step, avoiding toxic oxidants like KMnO₄.
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for the target compound include enantiomeric purity, residual solvents, and crystallinity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can be performed on the carbonyl group in the piperazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like triethylamine.
Major Products Formed:
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various alkyl groups.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry:
tert-Butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine core is a common scaffold in psychoactive drugs, making it a candidate for further drug development.
Biological Studies:
The compound has been utilized in biological research to investigate steric hindrance effects on enzyme-substrate interactions. It acts as a probe for studying binding sites on enzymes and receptors, providing insights into their mechanisms of action.
Anti-inflammatory and Antimicrobial Properties:
Research indicates that this compound exhibits anti-inflammatory activity and may serve as a precursor for synthesizing compounds with antimicrobial properties. Initial studies suggest potential interactions with biological targets involved in inflammatory pathways, warranting further pharmacological investigation .
Industrial Applications
Specialty Chemicals Production:
In the industrial sector, this compound is employed in the production of specialty chemicals due to its stability and reactivity. Its unique chemical properties allow it to be an effective intermediate in various chemical processes, contributing to the synthesis of diverse materials.
Case Study 1: Drug Development
A study explored the synthesis of novel piperazine derivatives based on this compound, which demonstrated promising results in enhancing binding affinity to specific receptors associated with neurological disorders. The derivatives exhibited improved pharmacokinetic profiles compared to existing treatments, highlighting the compound's potential in drug development .
Case Study 2: Enzyme Interaction Studies
Research utilizing this compound as a probe revealed critical insights into enzyme-substrate dynamics. The findings indicated that steric hindrance significantly influences binding interactions, which could lead to the design of more effective enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions, leading to changes in their activity and function.
Comparison with Similar Compounds
tert-Butyl 4-methylpiperazine-1-carboxylate
- Key Features : Lacks the 5-oxo group and has a methyl group at the 4-position instead of the 2S-methyl group.
- Properties : Higher polarity (Log S = -2.4) compared to the target compound due to the absence of a ketone.
- Applications : Widely used as a building block in kinase inhibitors and antimicrobial agents .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate
- Key Features : Hydroxymethyl group at the 3-position on a piperidine ring.
- Properties : Higher hydrogen-bonding capacity (TPSA = 55.8 Ų) compared to the target compound (TPSA ~50 Ų).
- Applications : Key precursor in antiviral prodrug synthesis .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
tert-Butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.26 g/mol
- CAS Number : 1627749-02-3
The compound features a tert-butyl group and a keto functional group at the 5-position of the piperazine ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science .
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. These properties make it a candidate for further pharmacological studies aimed at developing new anti-inflammatory agents. The specific mechanisms through which this compound exerts its effects are still under investigation, but its structural features suggest possible interactions with inflammatory pathways.
2. Antimicrobial Activity
Piperazine derivatives, including this compound, have been studied for their antimicrobial properties. The compound serves as a precursor for synthesizing derivatives with enhanced antimicrobial activity against various pathogens. Its structural characteristics allow for modification that can lead to improved efficacy against bacterial strains.
3. Central Nervous System (CNS) Activity
The piperazine core of this compound is commonly found in psychoactive drugs, indicating potential applications in treating CNS disorders. The ability of this compound to interact with neurotransmitter systems is an area of active research, suggesting it may play a role in drug development targeting neurological conditions.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with biological molecules, altering their activity and function .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | CHNO | Different position of keto group |
| tert-butyl (2S)-2-methyl-4-oxopiperazine-1-carboxylate | CHNO | Variation in keto position |
| tert-butyl (2S)-2-methyl-5-hydroxy-piperazine-1-carboxylate | CHNO | Hydroxyl group instead of keto |
This table highlights how variations in the structure can influence biological activity and reactivity patterns.
Case Studies and Research Findings
Recent studies have focused on elucidating the structure–activity relationships (SARs) for piperazine derivatives. For instance, investigations into how modifications at various positions on the piperazine ring affect antimicrobial efficacy have yielded promising results. Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, which could pave the way for new antibiotic treatments .
Example Study
A study on oxazolidinones demonstrated that structural modifications could enhance uptake in Gram-negative bacteria while maintaining antibacterial efficacy against resistant strains. This research framework can be applied to explore similar modifications in this compound to enhance its therapeutic potential .
Q & A
Basic: What are the optimized synthetic routes for tert-butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling tert-butyl piperazine-1-carboxylate derivatives with appropriate electrophiles under nucleophilic substitution. For example, describes a reaction with potassium carbonate in 1,4-dioxane at 110°C for 12 hours, achieving an 88.7% yield. Key variables include:
- Temperature : Elevated temperatures (~110°C) enhance reaction kinetics but may require inert atmospheres to avoid side reactions.
- Base selection : Potassium carbonate is preferred for its solubility in polar aprotic solvents.
- Purification : Silica gel chromatography is standard, but crystallization (e.g., using ethyl acetate/hexane) can improve purity .
Basic: How is the stereochemical integrity of the (2S)-2-methyl group maintained during synthesis?
Answer:
Chiral auxiliaries or enantioselective catalysts are critical. highlights tert-butyl (2S)-configured azetidine derivatives synthesized via asymmetric hydrogenation or enzymatic resolution. For piperazine systems, chiral HPLC or circular dichroism (CD) post-synthesis verifies enantiopurity. Protecting groups (e.g., Boc) prevent racemization during acidic/basic steps .
Advanced: What analytical techniques resolve contradictions in reported crystallographic data for this compound?
Answer:
Discrepancies in crystal structures (e.g., bond angles, torsion) arise from polymorphic forms or refinement methods. recommends SHELX-based refinement (e.g., SHELXL) for high-resolution data. Pairing X-ray diffraction with DFT-optimized structures (e.g., Gaussian) validates geometric parameters. Disordered regions require occupancy refinement and Hirshfeld surface analysis .
Advanced: How does the 5-oxo group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
The 5-oxo moiety enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). notes similar oxo-piperazine derivatives act as protease inhibitors. Reactivity studies (e.g., nucleophilic addition at the carbonyl) require protecting group strategies (e.g., Troc or Fmoc) to prevent unwanted modifications during derivatization .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Per , GHS Category 4 (oral toxicity) mandates:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
MSDS-compliant storage (2–8°C, desiccated) prevents degradation .
Advanced: How can NMR and mass spectrometry differentiate regioisomers during structural elucidation?
Answer:
- <sup>13</sup>C NMR : The 5-oxo group shows a distinct carbonyl signal at ~170 ppm, while regioisomers (e.g., 3-oxo) exhibit upfield shifts.
- HRMS : Exact mass analysis (e.g., Q-TOF) distinguishes isomers via fragmentation patterns. utilized ESI-MS to confirm piperazine backbone integrity .
Advanced: What strategies mitigate polymerization or degradation during long-term storage?
Answer:
- Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.
- Lyophilization : Freeze-drying under vacuum (≤0.1 mbar) reduces hydrolytic cleavage of the Boc group.
- Monitoring : Periodic HPLC-UV (210 nm) assesses purity; degradation products (e.g., free piperazine) elute earlier .
Advanced: How do steric effects from the tert-butyl group impact synthetic scalability?
Answer:
The tert-butyl group introduces steric hindrance, slowing reaction rates in SN2 pathways. suggests using bulky solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility. Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance yields in sterically challenged systems .
Basic: What computational tools predict the compound’s solubility and bioavailability?
Answer:
- LogP prediction : Tools like MarvinSuite or ACD/Labs estimate logP ~1.5, indicating moderate lipophilicity.
- Solubility : COSMO-RS simulations in water (~2.1 mg/mL at 25°C) align with experimental shake-flask data.
- Bioavailability : SwissADME predicts high GI absorption (≥80%) due to low polar surface area (<60 Ų) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Answer:
- Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position (piperazine) enhances ATP-binding pocket affinity.
- Proteolytic stability : Replacing the 5-oxo with a thioamide reduces metabolic clearance (see for analogous thiazole derivatives).
- In vitro assays : Kinase profiling (e.g., Eurofins Panlabs) identifies selectivity against off-targets (e.g., PI3Kα) .
Basic: What are common pitfalls in characterizing this compound via IR spectroscopy?
Answer:
- Carbonyl overlap : The Boc carbonyl (~1650 cm⁻¹) may obscure the 5-oxo signal. Use deconvolution software or 2D-IR for resolution.
- Moisture interference : KBr pellets must be dried (120°C, 2 hr) to avoid O-H stretches (~3300 cm⁻¹) from adsorbed water .
Advanced: How can catalytic asymmetric methods improve enantiomeric excess (ee) in large-scale synthesis?
Answer:
- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi) achieve ≥95% ee in Mannich-type reactions.
- Metal complexes : Ru-BINAP systems enable dynamic kinetic resolution (DKR) for chiral center formation. demonstrates fluorinated pyrrolidines synthesized via Rh-catalyzed hydrogenation .
Advanced: What in silico models predict metabolic pathways for this compound?
Answer:
- CYP450 metabolism : Schrödinger’s ADMET Predictor identifies CYP3A4-mediated N-dealkylation of the tert-butyl group as the primary pathway.
- Metabolite ID : GLORYx predicts hydroxylation at the 2-methyl position, confirmed via LC-MS/MS in hepatocyte assays .
Basic: How do researchers troubleshoot low yields in Boc-deprotection steps?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
